1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide

Catalog No.
S536359
CAS No.
1255516-86-9
M.F
C21H18N2O3
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naph...

CAS Number

1255516-86-9

Product Name

1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide

IUPAC Name

1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C21H18N2O3/c24-15-6-8-19-18(11-15)14(12-23-19)9-10-22-21(26)17-7-5-13-3-1-2-4-16(13)20(17)25/h1-8,11-12,23-25H,9-10H2,(H,22,26)

InChI Key

KHJNISGKGIHTMY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCC3=CNC4=C3C=C(C=C4)O

Solubility

Soluble in DMSO

Synonyms

MS-1020; MS 1020; MS1020

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCC3=CNC4=C3C=C(C=C4)O

Description

The exact mass of the compound MS-1020 is 346.1317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Material Science: Researchers might use alphanumeric codes to identify new materials during the development process [].
  • Pharmaceutical Science: During drug discovery, potential new drug molecules are often assigned codes before they are given a formal name [].
  • Biotechnology: Researchers might use alphanumeric codes to refer to specific cell lines or genetically modified organisms [].

If you have encountered MS-1020 in a specific scientific paper or research context, it would be helpful to consult the following resources for more information:

  • The paper's methods section: This section often contains information about the materials or cell lines used in the study.
  • The corresponding author: You can contact the author(s) of the paper directly to inquire about MS-1020.

1-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which combines elements of naphthalene and indole. The compound's IUPAC name reflects its structural components, indicating the presence of a hydroxyl group, an indole moiety, and a carboxamide functional group. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.

The chemical behavior of 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide can be examined through various reaction pathways:

  • Oxidation: The hydroxyl group can undergo oxidation to form a ketone, which may alter the compound's reactivity and biological properties.
  • Reduction: The indole portion could be reduced to yield various derivatives, potentially enhancing its pharmacological profile.
  • Substitution Reactions: Electrophilic substitution can occur on the indole ring due to its electron-rich nature, allowing for the introduction of various substituents that could modify activity.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve electrophiles like halogens or nitro groups under acidic conditions.

Compounds containing indole and naphthalene structures have been extensively studied for their biological activities. 1-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide exhibits several pharmacological properties, including:

  • Antioxidant Activity: The presence of hydroxyl groups contributes to the scavenging of free radicals, which may protect cells from oxidative stress.
  • Anticancer Properties: Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects: Indole derivatives are known for their ability to modulate inflammatory pathways, making this compound a candidate for anti-inflammatory drug development.

The synthesis of 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Indole Derivative: Starting with 5-hydroxyindole, which can be reacted with appropriate reagents to introduce the ethyl side chain.
  • Naphthalene Component: The naphthalene moiety can be synthesized or sourced from commercially available compounds.
  • Coupling Reaction: Finally, coupling the naphthalene derivative with the indole derivative through amide formation, often using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

The applications of 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide span various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug discovery for treating cancer and inflammatory diseases.
  • Research Tools: The compound can be used in biochemical assays to study cellular mechanisms involving oxidative stress and inflammation.

Interaction studies are essential in understanding how 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide interacts with biological targets:

  • Protein Binding Studies: Investigating how the compound binds to proteins involved in signaling pathways can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes linked to disease processes (e.g., cyclooxygenase for anti-inflammatory effects) is critical for therapeutic development.

Several compounds share structural similarities with 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
5-HydroxyindoleIndole structureLacks naphthalene moiety; primarily involved in neurotransmitter synthesis.
Naphthalene-2-carboxylic acidNaphthalene structureNo indole component; used in dyes and as a chemical intermediate.
Indole derivatives (various)Indole structureDiverse biological activities but lack the specific naphthalene interaction profile.

The uniqueness of 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide lies in its dual functionality, combining properties from both indole and naphthalene structures, which may lead to enhanced biological activity and novel therapeutic applications compared to compounds that contain only one of these moieties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

346.13174244 g/mol

Monoisotopic Mass

346.13174244 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
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